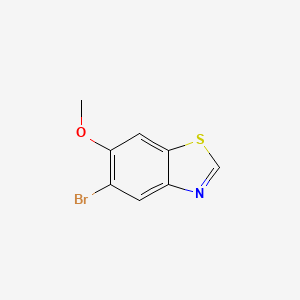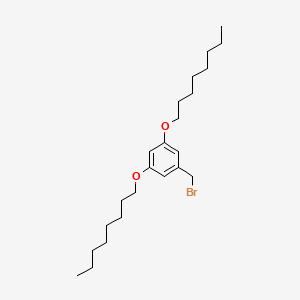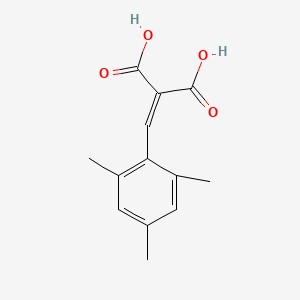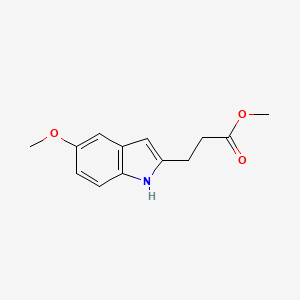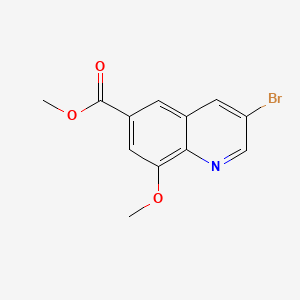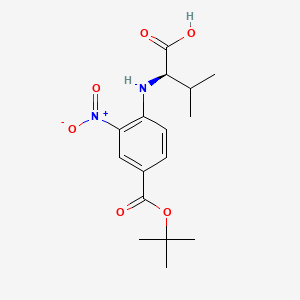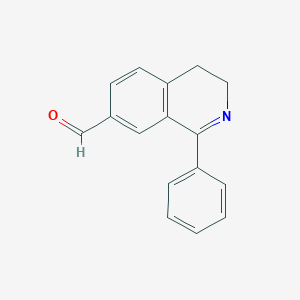
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H13NO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring system. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmacophore for drug development.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Its derivatives are explored for use in materials science, including the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting enzyme activity or receptor binding. The isoquinoline moiety may interact with aromatic residues in proteins, influencing their function and stability .
Comparación Con Compuestos Similares
1-Phenyl-3,4-dihydroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydroisoquinoline: Contains a fully saturated isoquinoline ring, differing in its chemical reactivity and biological activity.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Features methoxy groups that alter its electronic properties and reactivity.
Uniqueness: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for forming various derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Propiedades
Número CAS |
823236-18-6 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-phenyl-3,4-dihydroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-13-8-9-17-16(15(13)10-12)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
Clave InChI |
WMNUQIOKOMYZMS-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=C1C=CC(=C2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

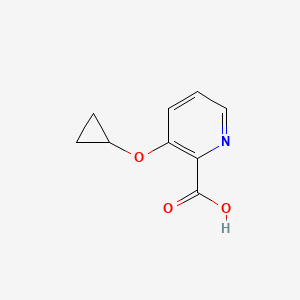
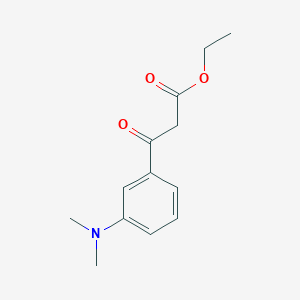
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
